3-(1,3-Thiazol-2-yl)phenylboronic acid
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Overview
Description
3-(1,3-Thiazol-2-yl)phenylboronic acid is a useful research compound. Its molecular formula is C9H8BNO2S and its molecular weight is 205.04. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Phenylboronic acid, which includes compounds like 3-(1,3-thiazol-2-yl)phenylboronic acid, has been used as a non-toxic catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages such as operational simplicity, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Synthesis and Bioactivity
Thiazole derivatives like this compound have been pivotal in organic synthesis and bioactivity research due to their high biological activity. Their antibacterial properties against various strains have been evaluated, showing increased antibacterial effects (Sapijanskaitė-Banevič et al., 2020).
Antimicrobial Activity
Compounds synthesized from this compound have displayed discrete antimicrobial activity, promoting growth in certain plant species (Mickevičius et al., 2013). Furthermore, novel aminophosphinic acids containing 1,3-thiazole have shown significant antimicrobial activity against various bacterial strains (Koparir et al., 2011).
Anticancer Potential
Phenylboronic acid derivatives, including this compound, have been evaluated for their antiproliferative potential in cancer cell lines. They have been identified as promising antiproliferative and proapoptotic compounds with a cell cycle-specific mode of action, supporting their potential as novel anticancer agents (Psurski et al., 2018).
Mechanism of Action
Target of Action
3-(1,3-Thiazol-2-yl)phenylboronic acid, also known as TpBA, is an essential intermediate in the synthesis of various biologically active compounds. It has been found to exhibit antimicrobial activity and has been used in the synthesis of compounds with antipromastigote activity . .
Mode of Action
. These activities suggest that the compound may interact with multiple targets, leading to a variety of biological effects.
Biochemical Pathways
, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their inhibition or death.
Result of Action
This compound has been found to exhibit antimicrobial activity . In addition, one study found that a compound synthesized using this compound had significant antipromastigote activity . These results suggest that the compound’s action leads to the inhibition or death of certain microorganisms.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1,3-Thiazol-2-yl)phenylboronic acid are not fully understood due to the limited research available. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules. For instance, they can form reversible covalent bonds with diols, a functional group found in many biological molecules . Thiazole derivatives have been reported to possess various biological activities such as anti-inflammatory, antiviral, and antimicrobial properties .
Cellular Effects
Thiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interact with cellular processes in bacteria .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, a functional group found in many biological molecules . This suggests that this compound may interact with biological molecules in a similar manner.
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, suggesting that this compound may be involved in similar interactions .
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXUVJDDULYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CS2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.